N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
This compound features a 7-fluoro-substituted benzo[f][1,4]oxazepin core linked via an ethyl group to a 5-methylisoxazole-3-carboxamide moiety. The isoxazole carboxamide group is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-10-6-13(19-24-10)16(22)18-4-5-20-8-11-7-12(17)2-3-14(11)23-9-15(20)21/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCDUAVDOYLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the construction of the oxazepinone core. This might involve the cyclization of suitable precursors under acidic or basic conditions. The introduction of the fluoro group is achieved via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide. The final steps involve the coupling of the oxazepinone intermediate with the isoxazole carboxamide segment under conditions that promote amide bond formation.
Industrial Production Methods
On an industrial scale, this compound can be synthesized via a streamlined process, optimizing the use of reagents and conditions to ensure high yield and purity. The process may involve automated systems for precise addition of reagents and controlled reaction parameters to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions including:
Oxidation and Reduction: : The oxazepinone ring can participate in oxidation-reduction reactions, leading to structural modifications.
Substitution: : The fluoro group may be involved in nucleophilic substitution reactions, potentially replacing the fluoro group with other functional groups.
Amide Bond Formation/Breaking: : The amide moiety allows for hydrolysis under acidic or basic conditions, converting the compound into its corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed from These Reactions
Oxidation/Reduction: : Structural analogs with varied oxidation states.
Substitution: : Derivatives with different substituent groups in place of the fluoro moiety.
Hydrolysis: : The carboxylic acid and amine counterparts of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of complex molecules, facilitating the construction of advanced materials and novel pharmaceuticals.
Biology
Biologically, it can be investigated for its interactions with various biological macromolecules, potentially leading to new insights into enzyme inhibition or receptor binding.
Medicine
Medically, it may be explored for its therapeutic potential in treating diseases, especially if it exhibits unique pharmacological properties such as potent anti-inflammatory or anti-cancer activity.
Industry
Industrial applications may include its use in the development of novel polymers, coatings, or as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The specific pathways involved depend on the biological context and the specific targets it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
Compound 8f (5-(m-Tolyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide)
- Key Features : Lacks the benzooxazepin ring; instead, it has a trimethoxyphenyl group attached to the isoxazole carboxamide.
- Biological Activity : Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, T-47D), inducing apoptosis via Annexin V-FITC/propidium iodide assays .
- Comparison : The absence of the benzooxazepin ring in 8f suggests that the target compound’s benzooxazepin moiety may confer distinct binding interactions or selectivity. The fluorine atom in the target compound could improve cell membrane penetration compared to 8f’s methoxy groups.
Isoxazole-3-carboxamide Derivatives with Biphasic Cancer Cell Responses
Antimicrobial and Antitubercular Analogues
5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (Velaparthi et al.)
- Key Features : Tetrahydrobenzoisoxazole core with tert-butyl and pyrazole substituents.
- Biological Activity : Potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS), a key enzyme in bacterial CoA biosynthesis .
- Comparison : The target compound’s benzooxazepin ring may limit cross-reactivity with bacterial targets like PS, but its fluoro substituent could enhance pharmacokinetic properties for systemic infections.
N-Phenyl-5-(2-(p-Tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a)
- Key Features : Incorporates a thiazole ring linked to the isoxazole carboxamide.
- Biological Activity : MIC90 of 0.125–0.25 μg/mL against M. tuberculosis, outperforming first-line drugs .
- Comparison : The thiazole group in 7a likely enhances target affinity through π-π stacking, whereas the target compound’s benzooxazepin may prioritize mammalian targets (e.g., kinases) over bacterial enzymes.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Anticancer Potential: The benzooxazepin-isoxazole hybrid may target kinases or apoptosis pathways, leveraging fluorine’s metabolic stability and the isoxazole’s hydrogen-bonding capacity.
- tuberculosis.
- Synthetic Challenges : The ethyl linker and fluorine substitution may complicate synthesis compared to simpler isoxazole derivatives .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on available research findings.
Structural Characteristics
The compound features several notable structural components:
- Fluorinated benzo[f][1,4]oxazepine moiety : This component is known for enhancing pharmacological properties due to the electronegative fluorine atom.
- Isolated isoxazole ring : The presence of the isoxazole ring contributes to the compound's stability and biological interactions.
- Carboxamide functional group : This group plays a crucial role in the compound's solubility and interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes. Common methods include:
- Condensation reactions involving benzo[f][1,4]oxazepine derivatives and isoxazole precursors.
- Functional group modifications to introduce the fluorine atom and carboxamide functionalities.
Anticancer Activity
Several derivatives of oxazepine compounds have shown promising anticancer properties. For instance:
- Mechanism of Action : Compounds similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin) have been found to induce apoptosis in cancer cells through modulation of key signaling pathways such as the MAPK pathway.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Similar Compound A | 1.5 | BRAF |
| Similar Compound B | 0.8 | EGFR |
Anti-inflammatory Effects
Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines:
- Study Findings : In a study evaluating the effects on macrophages, derivatives showed a significant reduction in TNF-alpha and IL-6 levels.
Case Studies
- Case Study on Related Compounds : A study published in Molecules examined a series of benzo[f][1,4]oxazepine derivatives for their anti-leukemic activity. The most potent analog exhibited an EC50 value of 620 nM against acute myeloid leukemia cells .
- Pharmacokinetic Assessment : Another study assessed the pharmacokinetics of structurally similar compounds in mice. Results indicated moderate clearance rates and favorable plasma protein binding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
